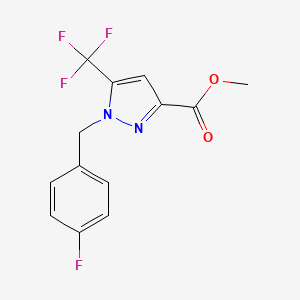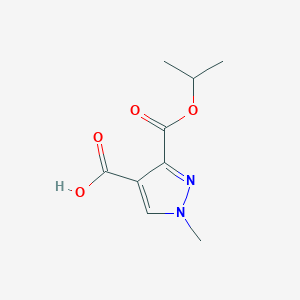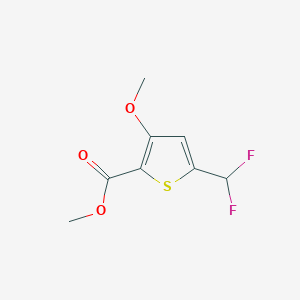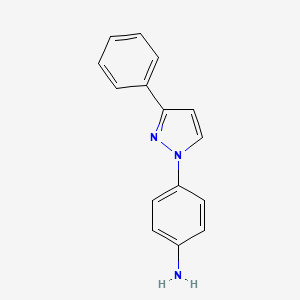![molecular formula C15H10FN3OS B10905258 N-[(2-cyanophenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B10905258.png)
N-[(2-cyanophenyl)carbamothioyl]-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-cyanophenyl)carbamothioyl]-3-fluorobenzamide is a synthetic organic compound characterized by the presence of a cyanophenyl group, a carbamothioyl group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-cyanophenyl)carbamothioyl]-3-fluorobenzamide typically involves the reaction of 2-cyanophenyl isothiocyanate with 3-fluorobenzamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[(2-cyanophenyl)carbamothioyl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[(2-cyanophenyl)carbamothioyl]-3-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-cyanophenyl)carbamothioyl]-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-cyanophenyl)carbamothioyl]propanamide
- N-{[(2-cyanophenyl)carbamothioyl]amino}tetradecanamide
- N-{[(2-cyanophenyl)amino]carbonothioyl}-4-nitrobenzamide
Uniqueness
N-[(2-cyanophenyl)carbamothioyl]-3-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H10FN3OS |
|---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
N-[(2-cyanophenyl)carbamothioyl]-3-fluorobenzamide |
InChI |
InChI=1S/C15H10FN3OS/c16-12-6-3-5-10(8-12)14(20)19-15(21)18-13-7-2-1-4-11(13)9-17/h1-8H,(H2,18,19,20,21) |
InChI Key |
GGJLQMHYUGDLEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=S)NC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Bromophenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10905182.png)
![3-({[3-Chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B10905183.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10905197.png)
![3-Amino-6-butylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10905199.png)
![2-hydroxy-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B10905200.png)
![2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(5-nitrofuran-2-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B10905203.png)


![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-{2-[4-({[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)phenyl]-4-phenylquinazolin-6-yl}acetamide](/img/structure/B10905220.png)
![(2E,2'E)-1,1'-(2,5-dimethylpiperazine-1,4-diyl)bis[3-(4-methylphenyl)prop-2-en-1-one]](/img/structure/B10905224.png)



![N-[(3-methoxyphenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10905242.png)
